molecular formula C18H18N4O4 B12500234 Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate

Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate

Cat. No.: B12500234
M. Wt: 354.4 g/mol
InChI Key: CRWKNNVVOKTYQX-UHFFFAOYSA-N
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Description

Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate is an organic compound with the molecular formula C18H18N4O4. It is characterized by the presence of two imidazole groups attached to a terephthalate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate is typically synthesized through a multi-step chemical reaction. One common method involves the reaction of terephthalic acid with 1H-imidazole in the presence of an activating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and employing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-oxidized derivatives, while substitution reactions can produce a wide range of functionalized imidazole compounds .

Scientific Research Applications

Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 2,5-di(1H-imidazol-1-yl)terephthalate involves its interaction with specific molecular targets. The imidazole groups can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties. These interactions can influence various biological pathways and processes, making the compound a valuable tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,5-di(1H-pyrazol-1-yl)terephthalate
  • Diethyl 2,5-di(1H-triazol-1-yl)terephthalate
  • Diethyl 2,5-di(1H-tetrazol-1-yl)terephthalate

Uniqueness

Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate is unique due to the presence of imidazole groups, which confer specific chemical reactivity and coordination properties. Compared to similar compounds with different heterocyclic groups, it offers distinct advantages in forming stable metal complexes and exhibiting potential biological activities .

Biological Activity

Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate (DEDIT) is a compound of increasing interest due to its potential biological activities. This article synthesizes current research findings on the biological activity of DEDIT, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its imidazole functional groups attached to a terephthalate backbone. This structure enhances its interaction with biological targets due to the presence of nitrogen-containing heterocycles, which are known for their diverse biological activities.

Research Findings

A summary of relevant studies is presented in the following table:

Study ReferenceBiological ActivityFindings
AntihypertensiveImidazole derivatives showed affinity for imidazoline binding sites, indicating potential cardiovascular effects.
AntimicrobialCompounds with imidazole exhibited significant antibacterial activity against various strains, suggesting DEDIT may have similar properties.
Synthesis of MOFsDEDIT can be utilized as a monomer in the synthesis of metal-organic frameworks (MOFs), highlighting its versatility in material science and potential biomedical applications.

Case Studies

  • Antimicrobial Efficacy : A study evaluated several imidazole derivatives for their antimicrobial effectiveness. While specific data on DEDIT was not available, related compounds demonstrated minimum inhibitory concentrations (MIC) as low as 16 mg/mL against Bacillus subtilis . This suggests that DEDIT could also possess similar antimicrobial potency.
  • Antitumor Potential : In a comparative analysis of various imidazole-based compounds against human cancer cell lines, certain derivatives showed promising results in reducing cell viability at concentrations around 10 µM . Further investigation into DEDIT could elucidate its specific effects on cancer cells.

Future Directions

Further research is warranted to fully understand the biological activity of this compound. Key areas for future studies include:

  • In vitro and In vivo Studies : Comprehensive testing on various cancer cell lines and pathogenic microorganisms will help establish the efficacy and safety profile of DEDIT.
  • Mechanistic Studies : Investigating the specific molecular targets and pathways affected by DEDIT will provide insights into its pharmacological potential.
  • Formulation Development : Exploring different formulations could enhance the bioavailability and therapeutic efficacy of DEDIT in clinical settings.

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

diethyl 2,5-di(imidazol-1-yl)benzene-1,4-dicarboxylate

InChI

InChI=1S/C18H18N4O4/c1-3-25-17(23)13-9-16(22-8-6-20-12-22)14(18(24)26-4-2)10-15(13)21-7-5-19-11-21/h5-12H,3-4H2,1-2H3

InChI Key

CRWKNNVVOKTYQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N2C=CN=C2)C(=O)OCC)N3C=CN=C3

Origin of Product

United States

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